水酸化ナトリウム一水和物

説明

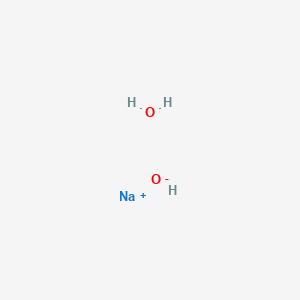

Sodium hydroxide monohydrate, also known as sodium hydrate hydroxide, is an inorganic compound with the chemical formula NaOH·H₂O. It is a white, crystalline solid that is highly soluble in water, forming a strongly alkaline solution. Sodium hydroxide monohydrate is widely used in various industrial and laboratory applications due to its strong basic properties and ability to neutralize acids .

科学的研究の応用

Sodium hydroxide monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a strong base in titrations, pH adjustments, and chemical synthesis.

Biology: Employed in the preparation of buffer solutions and the denaturation of proteins.

Medicine: Utilized in the production of pharmaceuticals and as a cleaning agent for medical equipment.

Industry: Plays a crucial role in the manufacture of paper, textiles, detergents, and biodiesel. .

作用機序

Target of Action

Sodium hydroxide monohydrate, also known as lye or caustic soda , primarily targets proteins in organic tissues . It is a strong base that is widely used in the chemical industry to drive chemical reactions .

Mode of Action

Sodium hydroxide monohydrate, due to its high-level alkalinity, directly causes bond breakage in proteins, especially disulfide bridges . This interaction with proteins results in significant changes in the structure and function of these biomolecules. For instance, hair and fingernails are found to be dissolved after 20 hours of direct contact with sodium hydroxide at pH values higher than 9.2 .

Biochemical Pathways

The primary biochemical pathway affected by sodium hydroxide involves protein denaturation. The high alkalinity of sodium hydroxide disrupts the normal balance of hydrogen bonding within proteins, leading to the breakdown of their three-dimensional structure . This can have downstream effects on any biological processes that rely on the normal function of these proteins.

Pharmacokinetics

It is known that sodium hydroxide can be absorbed through the skin and mucous membranes, and it can cause severe burns and eye damage .

Result of Action

The primary result of sodium hydroxide’s action is the destruction of organic tissue . This is why it is used in certain industrial applications, such as cleaning and processing metals, manufacturing soaps, and in commercial drain/oven cleaners . In a biological context, the destruction of proteins can lead to significant cellular damage and death.

Action Environment

The action of sodium hydroxide is influenced by environmental factors such as concentration, temperature, and the presence of other substances . For example, sodium hydroxide is typically used as a solid or a diluted 50% solution . Its reactivity and corrosiveness can increase with higher concentrations and temperatures . Furthermore, when sodium hydroxide is dissolved in water or neutralized with acid, it releases substantial amounts of heat, which may prove sufficient to ignite combustible materials .

生化学分析

Biochemical Properties

Sodium hydroxide monohydrate plays a crucial role in biochemical reactions. It is often used to adjust the pH of solutions, which can affect the activity of enzymes and proteins . The compound interacts with biomolecules such as proteins and nucleic acids, often denaturing them at high concentrations .

Cellular Effects

The effects of Sodium hydroxide monohydrate on cells are primarily related to its ability to alter pH. Changes in pH can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Sodium hydroxide monohydrate can dissociate into sodium ions and hydroxide ions in solution . The hydroxide ions can interact with acidic protons in biomolecules, potentially affecting their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium hydroxide monohydrate can change over time. For example, if the compound is used to adjust the pH of a solution, the pH may gradually drift if the solution is not properly buffered .

Dosage Effects in Animal Models

The effects of Sodium hydroxide monohydrate in animal models are largely dependent on the dosage and route of administration. High doses can be harmful, potentially causing alkalosis or other adverse effects .

Metabolic Pathways

Sodium hydroxide monohydrate is not directly involved in metabolic pathways. It can affect these pathways indirectly by altering the pH of the cellular environment .

Transport and Distribution

In cells and tissues, Sodium hydroxide monohydrate is likely to be distributed evenly in aqueous compartments due to its high solubility in water .

Subcellular Localization

As a small, highly soluble molecule, Sodium hydroxide monohydrate does not have a specific subcellular localization. It is expected to be present throughout the cell wherever water is present .

準備方法

Synthetic Routes and Reaction Conditions: Sodium hydroxide monohydrate can be synthesized by the controlled hydration of anhydrous sodium hydroxide. The process involves the careful addition of water to sodium hydroxide to form the monohydrate without generating excessive heat, which can lead to the formation of higher hydrates or dissolution into a solution .

Industrial Production Methods: The industrial production of sodium hydroxide typically involves the electrolysis of brine (sodium chloride solution) in the chlor-alkali process. This process produces sodium hydroxide, chlorine gas, and hydrogen gas. The sodium hydroxide solution obtained is then concentrated and crystallized to form sodium hydroxide monohydrate .

Types of Reactions:

Neutralization: Sodium hydroxide monohydrate reacts with acids to form salts and water. For example, its reaction with hydrochloric acid produces sodium chloride and water.

Saponification: It reacts with fats and oils to produce soap and glycerol.

Precipitation: It can precipitate metal hydroxides from their salts, such as the formation of aluminum hydroxide from aluminum salts.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in neutralization reactions.

Fats and Oils: Used in saponification reactions under heating conditions.

Metal Salts: Aluminum sulfate, copper sulfate, and iron chloride are used in precipitation reactions.

Major Products:

Salts: Sodium chloride, sodium sulfate, and sodium nitrate.

Soaps: Sodium salts of fatty acids.

Metal Hydroxides: Aluminum hydroxide, copper hydroxide, and iron hydroxide

類似化合物との比較

Potassium hydroxide (KOH): Similar strong base with comparable uses in industry and research.

Calcium hydroxide (Ca(OH)₂): Used in construction, water treatment, and as a food additive.

Lithium hydroxide (LiOH): Employed in battery production and carbon dioxide scrubbing.

Uniqueness: Sodium hydroxide monohydrate is unique due to its high solubility in water and its ability to form a strongly alkaline solution. It is also more commonly used in industrial applications compared to other hydroxides due to its cost-effectiveness and availability .

特性

IUPAC Name |

sodium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635808 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12200-64-5 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caustic soda monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of the quaternary phase diagram in understanding Sodium hydroxide monohydrate's behavior in concrete?

A1: The quaternary phase diagram for Na2O-CaO-SiO2-H2O, which includes Sodium hydroxide monohydrate, is crucial for understanding the complex chemical interactions within concrete. [] This diagram illustrates the compositional relationships between various compounds, including Sodium hydroxide monohydrate, calcium hydroxide, and sodium-substituted calcium silicate hydrate. Importantly, the diagram reveals that under specific conditions found in concrete pore solutions, the formation of a quaternary compound (approximately 0.25Na2O · CaO · SiO2· 3H2O) is favored. This quaternary compound's presence can contribute to the occurrence of alkali-silica reaction (ASR), a detrimental reaction that can lead to concrete deterioration. [] Therefore, understanding the phase equilibria represented in this diagram is essential for predicting and mitigating ASR in concrete structures.

Q2: What unique structural features of Sodium hydroxide monohydrate were revealed by X-ray and neutron diffraction studies?

A2: X-ray and neutron diffraction studies on Sodium hydroxide monohydrate (NaOH · H2O) and its deuterated analogue (NaOD · D2O) revealed intriguing hydrogen bonding patterns within its crystal structure. [, ] The compound exhibits a layered structure with repeating units of … /O Na O O Na O/ …. Strong hydrogen bonds are formed between hydroxide ions (OH-) acting as acceptors and water molecules, creating a continuous, one-dimensional chain-like structure. [] These strong hydrogen bonds are characterized by O…O distances of 2.66 Å and 2.69 Å. Additionally, weaker "bridge bonds" with an O…O distance of 3.18 Å connect these layers, contributing to the overall stability of the crystal lattice. [] This unique combination of strong and weak hydrogen bonding contributes to the distinct properties of Sodium hydroxide monohydrate.

Q3: How is Sodium hydroxide monohydrate utilized in the extraction of alkali from natural resources like trona?

A3: Sodium hydroxide monohydrate plays a key role in the alkali extraction process from trona, a naturally occurring sodium carbonate-rich mineral. [] In this process, an aqueous solution of Sodium hydroxide (7.3%) acts as a solvent, effectively dissolving the crude trona. This dissolution step is crucial for separating valuable alkali components from the raw mineral. Subsequently, evaporative crystallization at 100°C yields Sodium hydroxide monohydrate crystals. These crystals can then be calcined to produce dense soda ash (sodium carbonate), a vital industrial chemical. [] This application highlights the practical significance of Sodium hydroxide monohydrate in resource extraction and chemical manufacturing.

Q4: What phase transitions does Sodium hydroxide monohydrate undergo at elevated temperatures?

A4: Sodium hydroxide monohydrate undergoes several phase transitions as temperature increases. [] Differential thermal analysis, high-temperature microscopy, and X-ray diffraction studies have been instrumental in characterizing these transitions. Initially, the compound melts, followed by the expulsion of any entrapped water at higher temperatures. [] A significant structural change occurs as α-sodium hydroxide transitions to β-sodium hydroxide. Finally, β-sodium hydroxide reaches its melting point. Understanding these phase transitions and the temperature ranges at which they occur is crucial for various applications involving Sodium hydroxide monohydrate, particularly in processes operating at elevated temperatures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)

![9-Thiabicyclo[6.1.0]non-4-ene](/img/structure/B75868.png)